3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid

説明

Chemical Identity and Classification

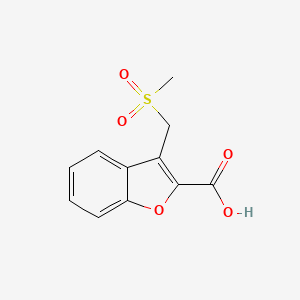

3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid (CAS: 1178181-16-2) is a heterocyclic organic compound with the molecular formula C₁₁H₁₀O₅S and a molecular weight of 254.26 g/mol . Its structure consists of:

- A benzofuran core (fused benzene and furan rings).

- A methanesulfonylmethyl group (-CH₂SO₂CH₃) at the 3-position.

- A carboxylic acid group (-COOH) at the 2-position.

This compound belongs to the class of benzofuran derivatives , which are characterized by their fused aromatic-heterocyclic framework. Its IUPAC name reflects the substituents’ positions and functional groups: 3-[(methylsulfonyl)methyl]-1-benzofuran-2-carboxylic acid.

Key Physicochemical Properties :

| Property | Value |

|---|---|

| Melting Point | Not explicitly reported |

| Solubility | Likely polar due to -SO₂CH₃ and -COOH groups |

| Stability | Stable under standard storage conditions |

Historical Context and Discovery

While the exact discovery timeline of this specific compound remains undocumented in public literature, its synthesis aligns with broader advancements in benzofuran chemistry. The Perkin rearrangement , first reported in 1870, enabled the synthesis of benzofuran-2-carboxylic acids from coumarin derivatives. Modern methods, such as microwave-assisted reactions and catalytic cyclization, have expanded access to complex benzofuran analogs like this compound.

The compound’s development likely stems from interest in sulfonyl-containing heterocycles , which are prevalent in drug discovery due to their bioactivity and metabolic stability.

Significance in Heterocyclic Chemistry

Benzofuran derivatives are pivotal in medicinal and materials chemistry due to their:

- Structural diversity : Substituents like sulfonyl and carboxylic acid groups enable tailored electronic and steric properties.

- Biological relevance : Benzofurans exhibit antimicrobial, anticancer, and anti-inflammatory activities.

The methanesulfonylmethyl group in this compound enhances its potential as a synthetic intermediate. Sulfonyl groups are electron-withdrawing, influencing reactivity in cross-coupling or nucleophilic substitution reactions. The carboxylic acid moiety allows further functionalization, such as amidation or esterification, common in drug design.

Benzofuran Derivatives in Scientific Literature

Benzofuran-2-carboxylic acid derivatives are extensively studied for their pharmacological and synthetic utility:

- Anticancer applications : Derivatives inhibit enzymes like topoisomerases and histone demethylases.

- Antioxidant properties : Substituted benzofurans scavenge free radicals, mitigating oxidative stress.

- Synthetic versatility : Microwave-assisted Perkin rearrangements and transition-metal catalysis enable efficient synthesis.

Comparative Analysis of Related Compounds :

| Compound | Key Features | Applications |

|---|---|---|

| Benzofuran-2-carboxylic acid | Basic scaffold | Intermediate in drug synthesis |

| 5-Aminobenzofuran-2-carboxylate | Amino substituent | Antiviral agents |

| 3-Methylbenzofuran-2-carboxylic acid | Methyl group at 3-position | Enzyme inhibition |

This compound’s unique sulfonyl and carboxylic acid groups position it as a candidate for developing targeted therapeutics or functional materials. Recent studies highlight its role in synthesizing advanced intermediates for kinase inhibitors and anti-inflammatory agents.

特性

IUPAC Name |

3-(methylsulfonylmethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5S/c1-17(14,15)6-8-7-4-2-3-5-9(7)16-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSMHPZAXHCPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicine, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound includes a benzofuran core with a methanesulfonylmethyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that benzofuran-based carboxylic acids showed antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (COLO201) .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9e | MDA-MB-231 | 2.52 ± 0.39 |

| 9b | MCF-7 | 37.60 ± 1.86 |

| 9f | MDA-MB-231 | 11.50 ± 1.05 |

The compound 9e demonstrated the most potent activity, significantly arresting the cell cycle at the G2-M phase and inducing apoptosis in MDA-MB-231 cells .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer progression. For instance, similar compounds have been shown to inhibit carbonic anhydrases (CAs), which play crucial roles in tumorigenesis and pH regulation within the tumor microenvironment .

Study on Ischemic Cell Death Inhibition

A notable study evaluated a series of benzofuran derivatives for their ability to inhibit ischemic cell death in cardiac myocytes. The introduction of sulfur atoms into the structure notably enhanced their potency, with some derivatives achieving EC50 values as low as 0.532 μM . This suggests potential therapeutic applications in cardiac ischemia.

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of various benzofuran derivatives on tumor cells using the MTT assay. The results indicated that compounds with methanesulfonylmethyl groups exhibited improved selectivity and potency against specific cancer cell lines compared to their counterparts without such modifications .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, studies on related compounds suggest favorable absorption and distribution profiles. Toxicological assessments have indicated that many benzofuran derivatives possess low toxicity towards normal cells while selectively targeting cancerous cells .

科学的研究の応用

Anticancer Properties

Research indicates that benzofuran-based compounds, including derivatives like 3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid, exhibit promising anticancer activities. A study highlighted the effectiveness of benzofuran derivatives as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in tumorigenicity and pH regulation in cancer cells. Specifically, certain derivatives demonstrated submicromolar inhibition against human carbonic anhydrase isoforms, suggesting their potential as anticancer agents .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) |

|---|---|---|

| 9e | 2.52 μM | 14.91 μM |

| 9f | 11.50 μM | >100 μM |

| Dox | 2.36 μM | 1.43 μM |

The derivative 9e showed the highest potency against the MDA-MB-231 breast cancer cell line, comparable to the standard drug Doxorubicin .

Anti-inflammatory Effects

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. The structural characteristics of these compounds allow them to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, often involving multi-step organic reactions that enhance yield and purity.

Microwave-Assisted Synthesis

Recent advancements in synthetic chemistry have introduced microwave-assisted methods for the rapid synthesis of benzofuran derivatives. This technique allows for shorter reaction times and higher yields compared to traditional methods .

Table 2: Comparison of Synthesis Methods

| Method | Time | Yield |

|---|---|---|

| Traditional Synthesis | ~3 hours | Variable |

| Microwave-Assisted Synthesis | ~5 minutes | High (>90%) |

This approach not only increases efficiency but also reduces the need for extensive purification processes .

Potential in Treating Hepatitis C

Benzofuran compounds, including those related to this compound, have been explored for their antiviral properties, particularly against hepatitis C virus (HCV). These compounds can inhibit viral replication and may serve as a basis for developing new antiviral therapies .

Role in Drug Development

The unique structural features of benzofuran derivatives make them suitable candidates for drug development targeting various diseases beyond cancer and viral infections, including metabolic disorders and neurodegenerative diseases .

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester.

| Reactants | Conditions | Product | Yield* |

|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6–8 hours | Methyl 3-(methanesulfonylmethyl)-1-benzofuran-2-carboxylate | High |

*Yields are typically high (>80%) but depend on reaction optimization.

Amide Formation

The carboxylic acid reacts with amines via coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amides.

| Amine | Coupling Agent | Product | Application |

|---|---|---|---|

| Primary/Secondary Amines | DCC, DMAP (catalyst) | 3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxamide | Medicinal chemistry intermediates |

Mechanism : Activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride) facilitates nucleophilic attack by the amine.

Nucleophilic Substitution at Methanesulfonylmethyl Group

The methanesulfonyl (Ms) group acts as a leaving group in Sₙ2 reactions with nucleophiles (e.g., amines, thiols).

| Nucleophile | Base | Product | Conditions |

|---|---|---|---|

| Piperidine | K₂CO₃ | 3-(Piperidin-1-ylmethyl)-1-benzofuran-2-carboxylic acid | DMF, 80°C, 12 hours |

Key Insight : The Ms group’s electron-withdrawing nature enhances its leaving ability, enabling efficient substitution.

Cross-Coupling Reactions

The benzofuran scaffold participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for functionalization.

| Reaction Type | Reagents | Product | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | 3-(Ms-methyl)-5-aryl-benzofuran-2-carboxylic acid | Pd(OAc)₂, SPhos ligand |

Conditions : Typically conducted under inert atmosphere with microwave assistance (80–120°C, 1–4 hours).

Hydrolysis Reactions

The Ms group undergoes hydrolysis under strong basic conditions (e.g., NaOH, H₂O/EtOH), yielding hydroxymethyl derivatives.

| Conditions | Product | Notes |

|---|---|---|

| 2M NaOH, reflux | 3-(Hydroxymethyl)-1-benzofuran-2-carboxylic acid | Competing decarboxylation observed at higher temperatures |

Electrophilic Aromatic Substitution

The benzofuran ring undergoes halogenation or nitration at the C5 position, directed by the electron-donating methoxy groups (if present) .

| Reagent | Position | Product | Yield* |

|---|---|---|---|

| NBS (N-bromosuccinimide) | C5 | 5-Bromo-3-(Ms-methyl)-1-benzofuran-2-carboxylic acid | 70–85% |

*Yields depend on solvent (e.g., acetonitrile) and temperature .

Decarboxylation

Thermal or photolytic decarboxylation of the carboxylic acid group produces 3-(methanesulfonylmethyl)benzofuran .

| Conditions | Product | By-Products |

|---|---|---|

| 200°C, 2 hours | 3-(Methanesulfonylmethyl)benzofuran | CO₂, trace decomposition |

類似化合物との比較

Chemical Identity :

- CAS : 1178181-16-2

- Molecular Formula : C₁₁H₁₀O₅S

- Molecular Weight : 254.26 g/mol

- Structure : Features a benzofuran core substituted at the 3-position with a methanesulfonylmethyl group and a carboxylic acid at the 2-position .

The methanesulfonylmethyl group enhances metabolic stability compared to thioether analogs, making it a candidate for further pharmacological optimization .

Comparison with Similar Benzofuran Derivatives

Structural and Physicochemical Properties

Key structural analogs differ primarily in substituents at the 3-position of the benzofuran ring. The table below summarizes critical differences:

Key Observations :

- Electron Effects : The methanesulfonyl group is a strong electron-withdrawing group, increasing the acidity of the carboxylic acid moiety compared to thioether (methylsulfanyl) or hydroxymethyl analogs .

- Solubility : Hydroxymethyl-substituted analogs exhibit higher aqueous solubility due to polar hydroxyl groups .

準備方法

Synthesis of Benzofuran-2-Carboxylic Acid Core

The benzofuran-2-carboxylic acid core, which is the backbone of the target compound, can be efficiently synthesized via a Perkin rearrangement of 3-bromocoumarins. This method has been optimized using microwave-assisted protocols to significantly reduce reaction times and improve yields.

- Starting Material: 3-bromocoumarins prepared by regioselective bromination of coumarins using N-bromosuccinimide (NBS) in acetonitrile under microwave irradiation (250 W, 5 min, 80 °C).

- Rearrangement: The 3-bromocoumarins undergo Perkin rearrangement in the presence of sodium hydroxide and ethanol under microwave conditions (300 W, 5 min, 79 °C).

- Work-up: Acidification with hydrochloric acid precipitates the benzofuran-2-carboxylic acid.

- Yields: Very high yields of 95-99% were reported for various substituted benzofuran-2-carboxylic acids.

| Bromocoumarin (1) | Benzofuran-2-carboxylic Acid (2) | Yield (%) |

|---|---|---|

| 1a | 2a | 99 |

| 1b | 2b | 95 |

| 1c | 2c | 99 |

| 1d | 2d | 97 |

This microwave-assisted Perkin rearrangement offers a rapid and efficient route to benzofuran-2-carboxylic acids, which serve as key intermediates for further functionalization.

Introduction of the Methanesulfonylmethyl Group

While direct literature on the exact preparation of 3-(methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid is limited, related synthetic strategies for incorporating methanesulfonyl groups into aromatic systems involve the following general approach:

- Functionalization of the Benzofuran Ring: The benzofuran-2-carboxylic acid core can be subjected to alkylation reactions at the 3-position using methanesulfonylmethyl halides or equivalents.

- Use of Base Catalysis: A base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dichloromethane or DMF) facilitates the nucleophilic substitution to introduce the methanesulfonylmethyl group.

- Purification: The product is isolated by crystallization or chromatography.

This approach is consistent with the synthesis of related benzofuran derivatives bearing sulfonyl substituents, which are important for biological activity.

Alternative Synthetic Routes and Click Chemistry

Other synthetic methods involving benzofuran-2-carboxylate derivatives include the use of "click chemistry" to attach functional groups, such as 1,2,3-triazoles, to the benzofuran core. Although these methods focus on different substituents, they demonstrate the versatility of benzofuran-2-carboxylic acid derivatives in modular synthesis.

- Propargylation: Benzofuran-2-carboxylic acid derivatives are first converted to propargyl esters.

- Click Reaction: The propargylated benzofuran reacts with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions in DMF/H2O at room temperature to yield triazole-substituted benzofurans with good yields (75-80%).

This methodology underscores the potential for derivatization of benzofuran-2-carboxylic acids, which could be adapted for methanesulfonylmethyl substitution strategies.

Industrial-Scale Preparation and Process Optimization

For pharmaceutical applications, such as the synthesis of Lifitegrast (a benzofuran-containing drug with a methanesulfonylphenyl substituent), industrial processes have been developed emphasizing:

- Control of Impurities: Minimizing dimer formation and racemization.

- Process Efficiency: Reducing the number of steps, improving yields, and simplifying purification.

- Scalability: Using safe, economic, and commercially viable conditions.

These processes involve multi-step syntheses starting from benzofuran intermediates, with sulfonylmethyl groups introduced via carefully controlled chemical transformations. The processes are patented and highlight the importance of process optimization for high purity and yield.

Summary Table of Preparation Methods

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Construct the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl precursors under acidic or thermal conditions .

- Step 2: Introduce the methanesulfonylmethyl group via nucleophilic substitution or alkylation. For example, react the benzofuran intermediate with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

- Step 3: Carboxylic acid functionalization at the 2-position using oxidation (e.g., KMnO₄ in acidic media) or coupling agents (e.g., DCC/DMAP for amide derivatives) .

Optimization Tips: Monitor reaction progress via TLC/HPLC. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Yield improvements (>70%) are achievable by controlling temperature and reagent stoichiometry .

Q. Q2. How can the structure and purity of this compound be validated?

Methodological Answer:

- Spectroscopic Analysis:

- Mass Spectrometry (HRMS): Verify molecular ion peak ([M+H]⁺) and isotopic patterns matching C₁₁H₁₀O₅S .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding motifs (e.g., dimer formation via carboxylic acid O–H⋯O interactions) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between experimental and computational predictions?

Methodological Answer:

- Step 1: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Step 2: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, methanesulfonylmethyl protons may show coupling with adjacent benzofuran carbons .

- Step 3: Re-evaluate synthetic intermediates to rule out byproducts (e.g., incomplete sulfonylation or oxidation) .

Q. Q4. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

Methodological Answer:

- SAR Design:

- Variation of Substituents: Synthesize analogs with modified sulfonyl groups (e.g., ethylsulfonyl, aryl-sulfonyl) or carboxylate bioisosteres (e.g., tetrazole) .

- Biological Assays: Test analogs in enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (e.g., MTT on cancer cell lines) .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .

Q. Q5. How can researchers address low solubility in biological assays?

Methodological Answer:

- Solubility Enhancement:

Data Interpretation and Mechanistic Studies

Q. Q6. What analytical techniques are suitable for studying degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Hydrolytic Degradation: Incubate in buffers (pH 1–9) at 37°C. Monitor via HPLC for hydrolysis of the sulfonylmethyl or ester groups .

- Oxidative Stress: Use H₂O₂ or UV light to simulate oxidation. LC-MS/MS identifies degradation products (e.g., sulfonic acid derivatives) .

Q. Q7. How can researchers elucidate the mechanism of action in antimicrobial studies?

Methodological Answer:

- Target Identification:

- Proteomics: Perform bacterial membrane protein profiling (SDS-PAGE) post-treatment to identify downregulated proteins .

- Gene Knockout: Use CRISPR-Cas9 to disrupt putative targets (e.g., dihydrofolate reductase) and assess resistance development .

- Membrane Permeability Assays: Measure intracellular accumulation of fluorescent probes (e.g., ethidium bromide) to evaluate membrane disruption .

Advanced Applications

Q. Q8. Can this compound serve as a building block for metal-organic frameworks (MOFs) or coordination polymers?

Methodological Answer:

- MOF Synthesis: Utilize the carboxylic acid group for coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Characterize via PXRD and BET surface area analysis .

- Application Testing: Assess gas adsorption (e.g., CO₂) or catalytic activity (e.g., Suzuki coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。